(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide is a complex organic compound that features a diazepane ring, a benzyl group, and a phenylethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the diazepane ring through an intramolecular cyclization reaction. The benzyl group is introduced via a nucleophilic substitution reaction, and the phenylethenesulfonamide moiety is attached through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its diazepane ring is of particular interest due to its potential to interact with various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various applications.
Mechanism of Action
The mechanism of action of (E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The diazepane ring can bind to enzymes or receptors, modulating their activity. The benzyl group and phenylethenesulfonamide moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide: shares similarities with other diazepane-containing compounds, such as:
Uniqueness
What sets this compound apart is its combination of a diazepane ring with a phenylethenesulfonamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(12-14-24-30(28,29)19-13-21-8-3-1-4-9-21)26-16-7-15-25(17-18-26)20-22-10-5-2-6-11-22/h1-6,8-11,13,19,24H,7,12,14-18,20H2/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZMLONBGQAAMD-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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